Lipophilicity vs. 4-Fluoro and 4-Methyl Benzoxazole Ketone Analogs – A LogP-Driven Differentiation for Membrane Permeability Optimization
The target compound exhibits a predicted LogP of 3.82, substantially higher than its 4-fluoro analog benzo[d]oxazol-2-yl(4-fluorophenyl)methanone (predicted LogP ~3.1–3.3) and its 4-methyl analog benzo[d]oxazol-2-yl(p-tolyl)methanone (predicted LogP ~3.3–3.5) . While no single publication directly head-to-head compares these three compounds, the LogP values are derived from consistent computational methods (ALogPS or equivalent) applied across the benzo[d]oxazol-2-yl(aryl)methanone series, enabling a cross-study comparable assessment. The ~0.3–0.7 LogP unit increase conferred by the 4-bromo substituent translates to an approximately 2- to 5-fold higher octanol–water partition coefficient, which can be decisive in cell-based assays where passive membrane permeability is rate-limiting. For procurement decisions, this means that researchers targeting intracellular proteins may achieve superior cellular activity with the 4-bromo analog compared to the 4-fluoro or 4-methyl variants, reducing the need for additional prodrug strategies [1].
2–5× higher
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.82 (benzo[d]oxazol-2-yl(4-bromophenyl)methanone) |
| Comparator Or Baseline | Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone (LogP ~3.1–3.3); Benzo[d]oxazol-2-yl(p-tolyl)methanone (LogP ~3.3–3.5) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.7 (2- to 5-fold higher lipophilicity) |
| Conditions | Predicted via consistent in silico methods (ALogPS/CLogP); all values from ChemSrc database for the benzo[d]oxazol-2-yl(aryl)methanone series |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, making the 4-bromo derivative a preferred choice for intracellular target engagement in cell-based phenotypic or target-based screens where the 4-fluoro or 4-methyl analogs may show insufficient cellular penetration.
- [1] IJPS Journal. Physicochemical Characterization and Biological Activities of Benzoxazole and Isoxazole Derivatives: A Comprehensive Review. Discussion on LogP–permeability relationships for benzoxazole-based drug candidates. Int J Pharm Sci. 2026;4(5). View Source
